2,2-Dimethylglutaric acid
Overview
Description
2,2-Dimethylglutaric acid is an organic compound with the molecular formula C₇H₁₂O₄. It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH).
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dimethylglutaric acid can be synthesized through various methods. One common method involves the hydrolysis of the condensation product of ethyl cyanoacetate and ethyl β,β-dimethylacrylate. Another method includes the action of sulfuric acid on diethyl β,β-dimethyl-α,α’-dicyanoglutarate .
Industrial Production Methods: Industrial production of this compound typically involves the controlled oxidation of suitable precursors under specific conditions to ensure high yield and purity. The exact industrial methods may vary depending on the manufacturer and the desired scale of production .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethylglutaric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the carboxyl groups into alcohols or other functional groups.
Substitution: The hydrogen atoms in the methyl groups can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (e.g., chlorine, bromine), organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
2,2-Dimethylglutaric acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its role in metabolic pathways and its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2-dimethylglutaric acid involves its interaction with specific molecular targets and pathways. As a dicarboxylic acid, it can participate in various biochemical reactions, including those involving enzyme catalysis and metabolic processes. The exact molecular targets and pathways depend on the specific context and application .
Comparison with Similar Compounds
Glutaric acid: A dicarboxylic acid with a similar structure but without the methyl groups.
3,3-Dimethylglutaric acid: A structural isomer with the methyl groups attached to the third carbon.
2-Methylglutaric acid: A related compound with only one methyl group attached to the second carbon
Uniqueness: 2,2-Dimethylglutaric acid is unique due to the presence of two methyl groups on the second carbon, which influences its chemical properties and reactivity. This structural feature distinguishes it from other glutaric acid derivatives and affects its behavior in various chemical and biological contexts .
Properties
IUPAC Name |
2,2-dimethylpentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(2,6(10)11)4-3-5(8)9/h3-4H2,1-2H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUDGPVTCYNYLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021585 | |
Record name | 2,2-Dimethylpentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
681-57-2 | |
Record name | 2,2-Dimethylglutaric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=681-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethylglutaric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000681572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 681-57-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61979 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-Dimethylpentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6021585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethylglutaric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.597 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2-DIMETHYLGLUTARIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S46AMQ2G6C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 2,2-Dimethylglutaric acid (H2dmg) in recent research?
A1: this compound is primarily employed as a building block in the synthesis of coordination polymers (CPs) [, , ]. These CPs are formed through hydrothermal reactions of H2dmg with various metal ions and bis(triazole)-derived or imidazole-based ligands.
Q2: How does the structure of the auxiliary ligand impact the dimensionality of the resulting CPs?
A2: Research indicates that the flexibility and steric hindrance of the auxiliary ligand play a crucial role in determining the final structure of the CPs []. For instance, using 1,4-di(1H-imidazol-1-yl)butane (bib) resulted in a 2D layered structure, while employing 1,4-bis((1H-imidazol-1-yl)methyl)benzene (pbix) led to a 3D framework with interpenetration. The use of a sterically hindered ligand like 1,1’-((2,3,5,6-tetramethyl-1,4-phenylene)bis(methylene)) bis(1H-imidazole) (ptmbix) yielded a 3D coordination polymer with a distinct topology [].
Q3: What interesting property was observed in a CP synthesized using H2dmg and what applications does it suggest?
A3: A coordination polymer, [Co2(μ-dmg)2(μ-pbtx)2]n, synthesized using H2dmg and 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)benzene (pbtx) exhibited promising ammonia (NH3) sensing properties []. This finding suggests potential applications of H2dmg-based CPs in sensor development, particularly for detecting NH3 vapor.
Q4: Is there information available on the sublimation properties of H2dmg?
A4: Yes, thermodynamic studies utilizing the Knudsen mass-loss effusion technique have determined the vapor pressures of H2dmg at various temperatures []. These studies provided insights into the standard molar enthalpies and entropies of sublimation for H2dmg, contributing to a deeper understanding of its physical properties.
Q5: Beyond CP synthesis, are there other known applications of H2dmg?
A5: Research from the 1950s investigated the impact of various compounds, including H2dmg, on cholesterol solubility in coconut oil []. Interestingly, H2dmg was found to decrease cholesterol solubility by forming an insoluble crystalline clathrate with cholesterol. This finding, although dated, hints at the potential of H2dmg and its derivatives in influencing cholesterol behavior, potentially opening avenues for future research in this area.
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